1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole ring substituted with acetyl and dimethyl groups, and a piperazine ring substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the acetyl and dimethyl groups. The piperazine ring is then synthesized separately and substituted with the methoxyphenyl group. Finally, the two rings are coupled together through an ethanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques like chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one
- 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-fluorophenyl)piperazin-1-yl]ethan-1-one
- 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-nitrophenyl)piperazin-1-yl]ethan-1-one
Uniqueness
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of novel compounds with desirable properties.
Properties
Molecular Formula |
C21H27N3O3 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H27N3O3/c1-14-20(16(3)25)15(2)22-21(14)19(26)13-23-8-10-24(11-9-23)17-6-5-7-18(12-17)27-4/h5-7,12,22H,8-11,13H2,1-4H3 |
InChI Key |
DMWGTWHIWCOXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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